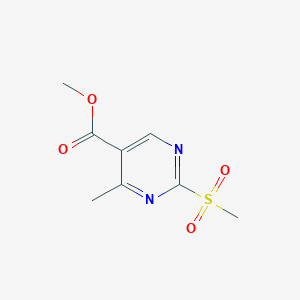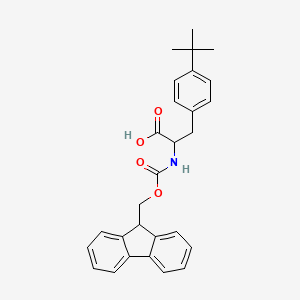![molecular formula C10H11N3O B1392827 [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine CAS No. 1269285-99-5](/img/structure/B1392827.png)
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine
描述
[2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine: is a compound that belongs to the class of heterocyclic amines It features a methoxy group and a pyrazolyl group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine typically involves the formation of the pyrazole ring followed by its attachment to the phenyl ring. One common method is the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds to form the pyrazole ring, which is then coupled with a methoxy-substituted phenyl ring through various coupling reactions such as Suzuki-Miyaura coupling .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as cost-effectiveness.
化学反应分析
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group yields an amine.
科学研究应用
Chemistry:
Biology:
- Potential applications in the development of bioactive molecules due to its structural similarity to various pharmacophores .
Medicine:
- Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
作用机制
The mechanism of action of [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine is not well-documented. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The pyrazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function .
相似化合物的比较
- 5-Methoxy-2-(1H-pyrazol-1-yl)benzaldehyde
- 5-Methyl-2-(1H-pyrazol-1-yl)benzaldehyde
- 2-Methyl-4-(1H-pyrazol-1-yl)benzaldehyde
Uniqueness:
- The presence of both a methoxy group and a pyrazolyl group on the phenyl ring makes [2-Methoxy-5-(1H-pyrazol-5-yl)phenyl]amine unique compared to other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .
属性
IUPAC Name |
2-methoxy-5-(1H-pyrazol-5-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-14-10-3-2-7(6-8(10)11)9-4-5-12-13-9/h2-6H,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMLCTZHKKULHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=NN2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


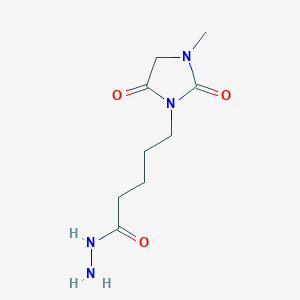
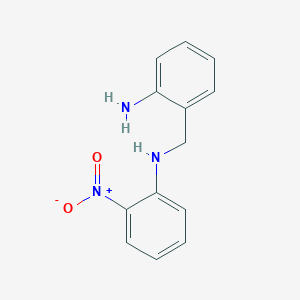
![8-Methyl-1-thia-4,8-diazaspiro[4.5]decane hydrochloride](/img/structure/B1392747.png)

![6-[(4-Methoxyphenyl)sulfonyl]-3-pyridinylamine](/img/structure/B1392751.png)
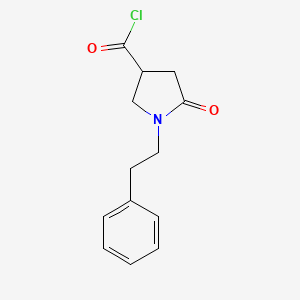
![3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392753.png)
![3-propylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1392754.png)
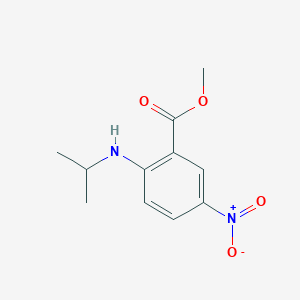
![3-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B1392757.png)
![1-Thia-4-azaspiro[4.6]undecane hydrochloride](/img/structure/B1392758.png)
